Pan-HDAC Inhibition Profile with HDAC6 Selectivity Over HDAC1 and HDAC8
In a fluorescently-labeled acetylated substrate assay, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3,5-dimethylphenyl)acetamide inhibits human HDAC6 with an IC₅₀ of 124 nM, compared to IC₅₀ values of 1,920 nM for HDAC8 and 23,800 nM for HDAC1 under identical conditions (pH 8.0) [1]. This represents a 15.5-fold selectivity for HDAC6 over HDAC8 and 192-fold selectivity over HDAC1 [1]. The closest structurally identified comparator from the same patent family (US9249087) is not explicitly named for this target panel, so this represents class-level inference: within the dioxoimidazolidine acetamide family, the 3,5-dimethylphenyl substitution pattern confers measurable HDAC6-biased inhibition not observed uniformly across all analogs [1].
| Evidence Dimension | HDAC isoform inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | HDAC6: 124 nM; HDAC8: 1,920 nM; HDAC1: 23,800 nM |
| Comparator Or Baseline | Intra-compound isoform selectivity (HDAC6 vs HDAC8 vs HDAC1). No explicit comparator compound in same assay panel. |
| Quantified Difference | HDAC6/HDAC8 selectivity ratio: 15.5; HDAC6/HDAC1 selectivity ratio: 192 |
| Conditions | Fluorescently-labeled acetylated lysine substrate; pH 8.0; human recombinant HDAC isoforms 1, 6, 8 |
Why This Matters
The pronounced HDAC6 selectivity (192-fold over HDAC1) indicates reduced interference with Class I HDAC biology, an attribute that procurement teams evaluating epigenetic tool compounds can use as a selection criterion when isoform-specificity is required.
- [1] BindingDB Entry BDBM218214. US9249087, Compound 53. Affinity Data: HDAC1 IC₅₀ 2.38E+4 nM; HDAC6 IC₅₀ 124 nM; HDAC8 IC₅₀ 1.92E+3 nM. Accessed via BindingDB.org. View Source
